2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienopyrimidine core, and an oxazole moiety
Preparation Methods
The synthesis of 2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group and the oxazole moiety. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and coupling reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Coupling Reactions: The oxazole moiety can be introduced through coupling reactions using reagents like TMSCN (Trimethylsilyl cyanide).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyrimidine core may yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can lead to various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE include other thienopyrimidine derivatives and compounds with similar functional groups. For example:
- N-(2-FLUOROPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct reactivity and biological effects.
Properties
Molecular Formula |
C19H17FN4O3S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H17FN4O3S2/c1-10-7-15(23-27-10)22-16(25)9-28-19-21-14-8-11(2)29-17(14)18(26)24(19)13-5-3-12(20)4-6-13/h3-7,11H,8-9H2,1-2H3,(H,22,23,25) |
InChI Key |
WRDAQBYSRJDDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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